1-((4-Bromo-3-fluorophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine

Protecting group strategy Lipophilicity modulation Solid-phase synthesis compatibility

1-((4-Bromo-3-fluorophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine (CAS 1704096-18-3) is a synthetic N-arylsulfonylpiperidine derivative bearing a tert-butyldimethylsilyl (TBDMS)-protected 4-hydroxyl group and a 4-bromo-3-fluorophenylsulfonyl substituent on the piperidine nitrogen. With a molecular formula of C₁₇H₂₇BrFNO₃SSi and a molecular weight of 452.5 g/mol, it is commercially available at purities of ≥95% (AKSci) and 97% (CheMenu) for research and development use.

Molecular Formula C17H27BrFNO3SSi
Molecular Weight 452.5 g/mol
CAS No. 1704096-18-3
Cat. No. B1447787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-Bromo-3-fluorophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine
CAS1704096-18-3
Molecular FormulaC17H27BrFNO3SSi
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)F
InChIInChI=1S/C17H27BrFNO3SSi/c1-17(2,3)25(4,5)23-13-8-10-20(11-9-13)24(21,22)14-6-7-15(18)16(19)12-14/h6-7,12-13H,8-11H2,1-5H3
InChIKeyKTDBNIKEOXTJKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((4-Bromo-3-fluorophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine (CAS 1704096-18-3): A Dual-Functionalized N-Arylsulfonylpiperidine Building Block for Medicinal Chemistry


1-((4-Bromo-3-fluorophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine (CAS 1704096-18-3) is a synthetic N-arylsulfonylpiperidine derivative bearing a tert-butyldimethylsilyl (TBDMS)-protected 4-hydroxyl group and a 4-bromo-3-fluorophenylsulfonyl substituent on the piperidine nitrogen [1]. With a molecular formula of C₁₇H₂₇BrFNO₃SSi and a molecular weight of 452.5 g/mol, it is commercially available at purities of ≥95% (AKSci) and 97% (CheMenu) for research and development use . The compound integrates three synthetically orthogonal functional handles—a TBDMS ether, an aryl bromide, and an aryl fluoride—within a single molecular scaffold that is classified among the piperidine chemotype, the most prevalent heterocyclic subunit in FDA-approved drugs .

Why Closely Related Analogs Cannot Replace 1-((4-Bromo-3-fluorophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine in Multi-Step Synthetic Sequences


The TBDMS-protected 4-hydroxyl group, the 4-bromo substituent, and the 3-fluoro substituent each contribute independently addressable reactivity that is not simultaneously present in any single close analog. The unprotected alcohol analog (CAS 1704096-21-8) introduces a hydrogen bond donor (computed HBD count = 1), which alters solubility, chromatographic behavior, and may interfere with subsequent N-alkylation or metal-catalyzed coupling steps . Replacing the 3-fluoro substituent with hydrogen (CAS 1704065-56-4) removes the electron-withdrawing effect that modulates both the sulfonamide nitrogen basicity and the reactivity of the aryl bromide toward oxidative addition . Substituting the TBDMS group with a smaller silyl protecting group (e.g., TMS) would reduce hydrolytic stability; TBDMS ethers exhibit a hydrolysis half-life on the order of ~12 hours at pH 7, approximately 10⁴-fold more stable than TMS ethers under comparable conditions [1]. The combination of all three functional elements in a single, commercially available building block eliminates the need for sequential protection/deprotection steps that would otherwise reduce overall synthetic yield.

Quantitative Differentiation Evidence for 1-((4-Bromo-3-fluorophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine Versus Closest Analogs


TBDMS Protection Eliminates the Hydrogen Bond Donor: Physicochemical Differentiation from the Free Alcohol Analog

The target compound bears a TBDMS-protected 4-hydroxyl group, yielding a computed hydrogen bond donor (HBD) count of 0, versus 1 HBD for the direct unprotected analog 1-((4-bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol (CAS 1704096-21-8) . This difference is critical for applications requiring anhydrous or non-protic conditions: the free alcohol can participate in undesired hydrogen bonding, act as a nucleophile in side reactions, and increase stationary phase retention during chromatographic purification. The computed topological polar surface area (TPSA) of the target compound is 55 Ų [1], while the free alcohol analog has a predicted TPSA of approximately 66 Ų (Cactvs estimation for the added -OH), representing a ~17% reduction in polar surface area that correlates with improved passive membrane permeability in predictive models . The molecular weight difference (452.5 vs. 338.2 g/mol) reflects the TBDMS group's contribution to both steric bulk and lipophilicity, with the tert-butyldimethylsilyl moiety adding approximately +1.8 to +2.5 units to the computed logP relative to the free alcohol .

Protecting group strategy Lipophilicity modulation Solid-phase synthesis compatibility

3-Fluoro Substitution Alters Electronic Properties Relative to the Des-Fluoro Analog: Impact on Sulfonamide Basicity and Aryl Bromide Reactivity

The presence of the 3-fluoro substituent on the phenyl ring distinguishes the target compound from its des-fluoro analog 1-((4-bromophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine (CAS 1704065-56-4). The electron-withdrawing fluorine atom ortho to the bromine increases the electrophilicity of the C-Br carbon, potentially accelerating oxidative addition rates in Pd-catalyzed cross-coupling reactions [1]. The predicted pKa of the des-fluoro analog's conjugate acid is −6.07±0.40 , while the 3-fluoro substituent is expected to further decrease the sulfonamide nitrogen basicity by an estimated 0.3–0.5 pKa units based on the Hammett σₘ value for fluorine (σₘ = +0.34) [2]. The molecular formula difference (C₁₇H₂₇BrFNO₃SSi vs. C₁₇H₂₈BrNO₃SSi) reflects the isosteric replacement of H with F, which adds only 18 Da to the molecular weight (452.5 vs. 434.5 g/mol) while significantly altering electronic properties [1]. The boiling point of the des-fluoro analog is predicted at 451.2±55.0 °C with a density of 1.30±0.1 g/cm³ ; the 3-fluoro substitution is expected to marginally increase both values due to enhanced dipole-dipole interactions.

Aryl fluoride electronic effects Cross-coupling reactivity Sulfonamide pKa modulation

Orthogonal Protecting Group Strategy: TBDMS Ether Stability Under Acidic and Basic Conditions Enables Sequential Deprotection in Complex Synthetic Routes

The TBDMS protecting group on the piperidine 4-hydroxyl position provides orthogonal stability relative to the sulfonamide linkage. TBDMS ethers are stable under neutral and mildly acidic conditions but are selectively cleaved by fluoride sources (e.g., TBAF in THF) or strong acids (e.g., CF₃COOH), while remaining intact under the basic conditions (e.g., piperidine in DMF) commonly used for Fmoc deprotection in solid-phase synthesis [1]. Hydrolysis kinetic data indicate that TBDMS ethers exhibit a half-life of approximately 12.1 hours at pH 7 (25 °C), 18.6 hours at pH 4, and 25.0 hours at pH 9 in aqueous systems [2]. This pH-stability profile is critical: the compound can survive aqueous workup at neutral pH but can be quantitatively deprotected under controlled fluoride treatment to reveal the free 4-hydroxypiperidine for subsequent functionalization. In contrast, the unprotected alcohol analog (CAS 1704096-21-8) would require re-protection before any synthetic step involving strong bases, organometallic reagents, or oxidizing agents, introducing additional synthetic operations and yield losses typically estimated at 5–15% per protection/deprotection cycle [1].

Orthogonal protecting groups Multi-step synthesis Silyl ether hydrolysis kinetics

N-Arylsulfonylpiperidine Scaffold is Privileged in CNS Drug Discovery: Structural Congruence with 5-HT₂A Antagonists and γ-Secretase Inhibitors

The N-arylsulfonylpiperidine chemotype is a validated pharmacophore in central nervous system (CNS) drug discovery. The 4-(phenylsulfonyl)piperidine series has produced high-affinity, selective 5-HT₂A receptor antagonists such as MDL100907, with reported Kᵢ values in the subnanomolar range [1]. The bridged N-arylsulfonylpiperidine class has been patented as γ-secretase inhibitors for Alzheimer's disease, with specific preference claimed for fluoro and bromo substituents on the aryl ring to optimize enzyme binding [2]. The 4-bromo-3-fluorophenyl motif in the target compound maps onto the halogen substitution pattern identified in patent literature as favorable for kinase inhibitor binding to hydrophobic back pockets [3]. The TBDMS-protected 4-hydroxyl group provides a latent functional handle for late-stage diversification: upon fluoride-mediated deprotection, the resulting 4-hydroxypiperidine can be oxidized to the ketone, alkylated, acylated, or converted to a leaving group for nucleophilic displacement, enabling exploration of the 4-position SAR that is critical for both 5-HT₂A receptor affinity and metabolic stability in this chemotype [1].

CNS drug discovery 5-HT2A receptor γ-secretase inhibition Blood-brain barrier penetration

Aryl Bromide Handle Enables Suzuki-Miyaura Cross-Coupling for Focused Library Synthesis: Differentiated from Non-Halogenated or Chloro-Only Analogs

The 4-bromo substituent on the phenyl ring serves as a versatile handle for Pd-catalyzed cross-coupling reactions. The bromine atom is explicitly noted as a site for Suzuki-Miyaura coupling with aryl or alkyl boronic acids using palladium catalysts, enabling the introduction of diverse substituents at the para position of the phenylsulfonyl group . Among halogen leaving groups, aryl bromides offer an optimal balance of oxidative addition reactivity and stability toward storage: they are more reactive than aryl chlorides (typical Pd(PPh₃)₄-catalyzed Suzuki coupling of Ar-Br proceeds at 60–80 °C vs. 100–120 °C for Ar-Cl) yet more stable toward unwanted nucleophilic displacement than aryl iodides [1]. The 3-fluoro substituent ortho to the bromine further polarizes the C-Br bond, potentially lowering the activation barrier for oxidative addition. In contrast, analogs lacking the bromine (e.g., 3-fluorophenyl only) or bearing only a chloro substituent offer reduced cross-coupling versatility. The TBDMS group remains stable under typical Suzuki-Miyaura conditions (aqueous base, Pd catalyst, 60–80 °C), allowing the coupling to proceed without affecting the protected alcohol [2].

Suzuki-Miyaura coupling Library diversification C-C bond formation Building block utility

Optimal Application Scenarios for 1-((4-Bromo-3-fluorophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine Based on Quantitative Differentiation Evidence


Parallel Library Synthesis via Suzuki-Miyaura Diversification of the Aryl Bromide Handle

In medicinal chemistry hit-to-lead campaigns, the target compound serves as a universal core for generating focused libraries of N-arylsulfonylpiperidine analogs. The 4-bromo substituent undergoes efficient Pd-catalyzed Suzuki-Miyaura coupling with aryl, heteroaryl, or vinyl boronic acids at 60–80 °C under conditions that leave the TBDMS ether intact . This enables the parallel synthesis of 24–96 unique 4′-substituted analogs from a single procurement lot, with the 3-fluoro group providing a consistent electronic environment across all library members [1]. Following coupling, the TBDMS group can be selectively removed with TBAF to reveal the 4-hydroxyl group for subsequent functionalization (oxidation, alkylation, acylation, or sulfonylation), enabling a second dimension of diversification [2].

Late-Stage Functionalization in CNS Drug Discovery Programs Targeting 5-HT₂A or γ-Secretase

The N-arylsulfonylpiperidine scaffold is validated in CNS drug discovery as both 5-HT₂A receptor antagonists and γ-secretase inhibitors [1]. The target compound provides three orthogonal vectors for SAR exploration: (1) aryl bromide cross-coupling to vary the 4′-substituent, (2) TBDMS deprotection followed by functionalization at the piperidine 4-position, and (3) potential sulfonamide N-functionalization. The TBDMS group contributes ~+1.8 to +2.5 logP units relative to the free alcohol, placing the protected intermediate in a lipophilicity range compatible with blood-brain barrier penetration [2], while enabling late-stage deprotection to access the more polar 4-hydroxypiperidine for pharmacokinetic optimization.

Multi-Step Synthesis Requiring Orthogonal Protecting Group Strategy

For complex synthetic sequences exceeding 5 linear steps, the pre-installed TBDMS protecting group eliminates one protection step (silylation of 4-hydroxypiperidine, typically requiring 12–24 h reaction time under anhydrous conditions with TBDMS-Cl and imidazole) and avoids the associated aqueous workup and chromatographic purification . The TBDMS ether remains stable through subsequent transformations including N-sulfonylation (already in place), Suzuki-Miyaura cross-coupling, reductive amination, amide coupling, and Boc deprotection (TFA/CH₂Cl₂) [1]. This orthogonality is particularly valuable in the synthesis of bifunctional probes (e.g., PROTACs, fluorescent conjugates, or photoaffinity labels) where sequential, chemoselective deprotection is required to install two different functional moieties at the piperidine 4-position and the aryl 4′-position [2].

Building Block Procurement for Structure-Activity Relationship (SAR) Studies Requiring Halogen-Substituted Aromatic Sulfonamides

The 4-bromo-3-fluorophenylsulfonyl group matches the halogen substitution pattern cited in patent literature as favorable for kinase inhibitor binding . The bromine atom can engage in halogen bonding interactions in enzyme active sites, while the electron-withdrawing fluorine modulates the sulfonamide NH acidity (if deprotected) and the π-electron density of the aromatic ring [1]. By procuring the compound with both halogens pre-installed, medicinal chemistry teams avoid the need for sequential halogenation of the phenyl ring—a process that typically requires electrophilic aromatic substitution conditions incompatible with many functional groups—and can instead focus synthetic effort on the diversification vectors provided by the TBDMS-protected alcohol and the aryl bromide cross-coupling handle [2].

Quote Request

Request a Quote for 1-((4-Bromo-3-fluorophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.